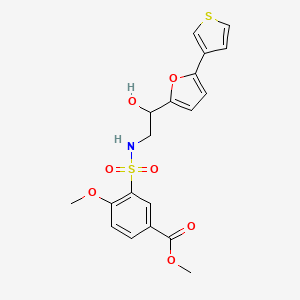

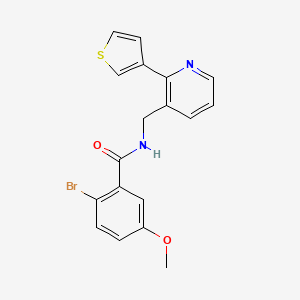

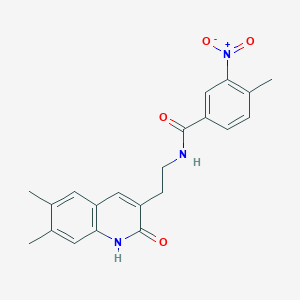

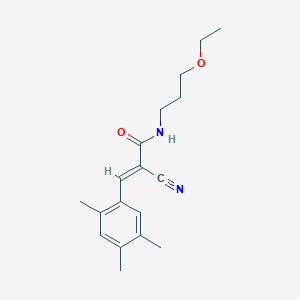

![molecular formula C26H24N2O4 B2530875 N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide CAS No. 1357951-42-8](/img/structure/B2530875.png)

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide is a chemical entity that can be associated with the class of quinazolin-4(3H)-one derivatives. These derivatives are known for their potential biological activities and are often synthesized for pharmaceutical research. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar chemical structures and their affinities for biological receptors, which can be extrapolated to hypothesize about the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives can be achieved through catalyzed annulation processes. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one has been developed to afford a series of 2-aryl quinazolin-4(3H)-one derivatives . This method demonstrates moderate to excellent yields and good functional group tolerance, suggesting that a similar approach might be applicable for the synthesis of this compound, with potential modifications to accommodate the ethoxy and methoxy substituents.

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a quinazoline moiety. The presence of various substituents, such as methoxy and ethoxy groups, can influence the molecule's binding affinity and selectivity to biological receptors. The structure-affinity relationship study of similar benzamide derivatives indicates that structural modifications can significantly impact receptor affinity .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents present on the benzene ring and the amide moiety. For example, modifications on the amide bond and the alkyl chain in the benzamide structure can lead to a decrease in dopamine D(4) receptor affinity . This suggests that the chemical reactions involving this compound would need to be carefully controlled to preserve or enhance its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can be inferred. Typically, these properties include solubility, melting point, and stability, which are crucial for the compound's application in drug development. The presence of methoxy and ethoxy groups can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Psychoactive and Neurotropic Properties

Research has explored the psychoactive and neurotropic effects of quinoline derivatives, highlighting compounds with structures related to N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide. For instance, studies on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones have revealed specific compounds exhibiting sedative effects and significant anti-amnesic activities, indicating potential for further investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Activity

The anticancer potential of quinoline derivatives, closely related to the chemical structure of interest, has been a focal point of several studies. Notably, research on 3-phenylquinolinylchalcone derivatives against non-small cell lung cancers and breast cancers identified compounds with potent antiproliferative activities. These compounds were more active than positive controls in certain cancer cell lines, suggesting their viability as lead compounds for cancer therapy (Tseng et al., 2013). Additionally, other studies on 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones have established structure-activity relationships, identifying promising anticancer agents with selective and potent inhibitory activities against specific tumor cell lines (Chen et al., 2011).

Chemical Synthesis and Structural Studies

The chemical synthesis of quinoline derivatives, including those structurally akin to this compound, has been a significant area of exploration. Research endeavors have successfully synthesized various quinoline-based compounds, providing insights into their structural characteristics and potential applications in medicinal chemistry. One study detailed the structural aspects of quinoline derivatives with amide bonds, emphasizing their relevance in forming co-crystals and salts, which could be foundational for developing pharmaceutical agents (Karmakar, Kalita, & Baruah, 2009).

properties

IUPAC Name |

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-4-32-25-16-23(17-9-12-19(30-2)13-10-17)28-22-14-11-18(15-21(22)25)27-26(29)20-7-5-6-8-24(20)31-3/h5-16H,4H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZKUEFHGCICIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)

![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)

![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)